molecular formula C16H13ClN6O2 B2419545 N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327529-25-8

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2419545
CAS No.: 1327529-25-8
M. Wt: 356.77
InChI Key: PSIVBKQHICXSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H13ClN6O2 and its molecular weight is 356.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide and its derivatives have demonstrated significant promise in antimicrobial and anticancer research. A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited substantial in vitro antimicrobial and anticancer activities. Notably, certain compounds displayed higher anticancer activity than the reference drug doxorubicin, showcasing their potential as potent therapeutic agents in the fight against cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibition for Therapeutic Applications

This compound's structural derivatives have shown efficacy in inhibiting enzymes like acetyl- (AChE) and butyrylcholinesterase (BChE), which are crucial in treating conditions like dementias and myasthenia gravis. Specifically, 5-Aryl-1,3,4-oxadiazoles derivatives demonstrated significant inhibition of these enzymes, with some derivatives outperforming established drugs like rivastigmine, hinting at their potential for therapeutic use in neurological disorders (Pflégr et al., 2022).

Antiproliferative and Molecular Docking Studies

Further research highlights its role in antiproliferative activities, with the compound and its derivatives showcasing marked inhibition against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer. These findings are supported by molecular docking studies, providing a deeper understanding of the compound's mechanism of action at the molecular level and its potential as a robust anticancer agent (Huang et al., 2020).

Pesticidal Activities

In the agricultural sector, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have been synthesized, displaying excellent insecticidal and fungicidal activities against a range of pests and fungi, indicating the compound's potential utility in developing new pesticides with novel modes of action (Liu et al., 2021).

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O2/c17-11-4-1-2-5-12(11)20-16(24)23-8-10(9-23)15-21-14(22-25-15)13-18-6-3-7-19-13/h1-7,10H,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIVBKQHICXSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.